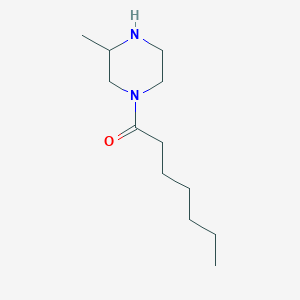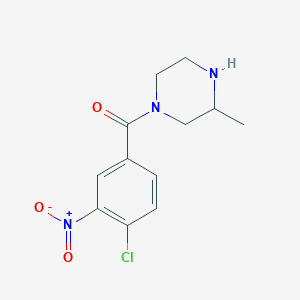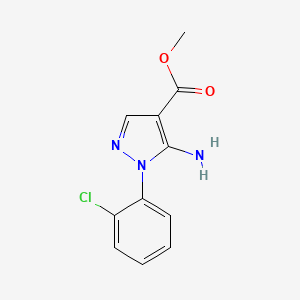
1-(3-Methylpiperazin-1-yl)heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Methylpiperazin-1-yl)heptan-1-one” is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The predicted density of “this compound” is 0.934±0.06 g/cm3 and its predicted boiling point is 338.7±35.0 °C . Other properties such as melting point and flash point are not available .Mechanism of Action
1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone has been studied for its potential mechanism of action. It has been suggested that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been suggested that this compound may act as an agonist of certain G-protein coupled receptors. Additionally, it has been suggested that this compound may act as an allosteric modulator of ion channels, such as voltage-gated calcium channels.
Biochemical and Physiological Effects
1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone has been studied for its potential biochemical and physiological effects. It has been suggested that this compound may act as an anti-inflammatory agent, and may be useful in the treatment of certain inflammatory diseases. Additionally, it has been suggested that this compound may act as an anticonvulsant, and may be useful in the treatment of certain seizure disorders. It has also been suggested that this compound may act as an anti-cancer agent, and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize in the lab. Additionally, this compound is relatively stable, and can be stored at room temperature without significant degradation. One limitation is that this compound is relatively expensive, and may not be cost-effective for some experiments. Additionally, this compound is water-soluble, so it may not be suitable for certain types of experiments.
Future Directions
The potential applications of 1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone are still being explored. Future research may focus on the use of this compound as an inhibitor of enzymes involved in drug metabolism, or as an agonist of certain G-protein coupled receptors. Additionally, future research may focus on the use of this compound as an allosteric modulator of ion channels, such as voltage-gated calcium channels. Additionally, future research may focus on the use of this compound as an anti-inflammatory, anticonvulsant, or anti-cancer agent. Finally, future research may focus on the use of this compound as a building block in the synthesis of other compounds, such as drugs and pharmaceuticals.
Synthesis Methods
1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone can be synthesized through a variety of methods. One method involves the reaction of 3-methylpiperazine with ethyl iodide in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 1-(3-methylpiperazin-1-yl)heptan-1-one and 1-(3-methylpiperazin-1-yl)hexan-1-one. The two compounds can then be separated by fractional distillation. Another method involves the reaction of 3-methylpiperazine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces this compound as the major product.
Scientific Research Applications
1-(3-Methylpiperazin-1-yl)heptan-1-onerazine-1-heptanone has been studied for its potential applications in scientific research. It has been used in the synthesis of various other compounds, and has been investigated for its biochemical and physiological effects. It has been used as a building block in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used as a ligand for the preparation of metal-organic frameworks.
properties
IUPAC Name |
1-(3-methylpiperazin-1-yl)heptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-4-5-6-7-12(15)14-9-8-13-11(2)10-14/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXZWYZYXWLTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1CCNC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344685.png)
![2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6344707.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)


![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)

